AKR1C3 Inhibitory Potency and Isoform Selectivity Profile vs. AKR1C2 and AKR1C1
The target compound demonstrates a defined, albeit moderate, selectivity for AKR1C3 over the closely related isoforms AKR1C2 and AKR1C1. In a competitive inhibition assay using human recombinant enzymes and S-tetralol oxidation as the readout, the compound's Ki for AKR1C3 was 2,730 nM, compared to 46,200 nM for AKR1C2 and 83,600 nM for AKR1C1 [1]. This yields an AKR1C3/AKR1C2 selectivity ratio of approximately 17-fold and an AKR1C3/AKR1C1 ratio of approximately 31-fold. In a parallel fluorescence-based assay, the IC50 for AKR1C3 was 5,460 nM, while IC50 values for AKR1C2 and AKR1C1 were 92,300 nM and 167,000 nM, respectively [2]. By contrast, the racemic form or the (3R,4R) enantiomer would be expected to exhibit altered or reduced selectivity due to mismatched stereoelectronic interactions within the AKR1C3 active site, though head-to-head data for these specific stereoisomers are not publicly available.
| Evidence Dimension | AKR1C isoform selectivity (Ki ratio) |
|---|---|
| Target Compound Data | AKR1C3 Ki = 2,730 nM; AKR1C2 Ki = 46,200 nM; AKR1C1 Ki = 83,600 nM |
| Comparator Or Baseline | AKR1C2 and AKR1C1 (closest related human isoforms) |
| Quantified Difference | ~17-fold selectivity for AKR1C3 over AKR1C2; ~31-fold over AKR1C1 |
| Conditions | Competitive inhibition; human recombinant enzymes; S-tetralol oxidation; Cheng-Prusoff analysis |
Why This Matters
This selectivity fingerprint is critical for chemical probe development, as AKR1C2 and AKR1C1 share >85% sequence identity with AKR1C3 and are often co-expressed; off-target inhibition would confound target validation studies.
- [1] BindingDB Entry BDBM50396748 (CHEMBL366350). Ki data for AKR1C3 (2.73E+3 nM), AKR1C2 (4.62E+4 nM), AKR1C1 (8.36E+4 nM). University of Ljubljana / ChEMBL curation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396748 View Source
- [2] BindingDB Entry BDBM50396748 (CHEMBL366350). IC50 data for AKR1C3 (5.46E+3 nM), AKR1C2 (9.23E+4 nM), AKR1C1 (1.67E+5 nM). University of Ljubljana / ChEMBL curation. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396748 View Source
